molecular formula C10H20N2O B6362096 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one CAS No. 1240568-35-7

2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6362096
CAS No.: 1240568-35-7
M. Wt: 184.28 g/mol
InChI Key: KCQFLCNFCNOXOM-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is a synthetic compound belonging to the class of acyl piperazine opioids. These compounds are known for their potent analgesic properties and have been detected in various drug seizures internationally . The compound is structurally characterized by a butanone backbone with a methyl group and a 3-methylpiperazin-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 1-methylpiperazine with a suitable butanone derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by interacting with µ opioid receptors in the central nervous system. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The molecular pathways involved include the activation of G-protein coupled receptors, which subsequently inhibit adenylate cyclase activity and reduce cyclic AMP levels .

Comparison with Similar Compounds

2-Methyl-1-(3-methylpiperazin-1-yl)butan-1-one is compared with other acyl piperazine opioids such as:

    AP-237 (bucinnazine): Similar in structure but lacks the methyl group on the piperazine ring.

    AP-238: Another derivative with different substituents on the piperazine ring.

    Para-methyl-AP-237: Contains a para-methyl group on the aromatic ring.

These compounds share similar analgesic properties but differ in their potency, receptor affinity, and metabolic stability, making this compound unique in its specific pharmacological profile .

Properties

IUPAC Name

2-methyl-1-(3-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-8(2)10(13)12-6-5-11-9(3)7-12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQFLCNFCNOXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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